N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide
CAS No.: 1152913-55-7
Cat. No.: VC3377253
Molecular Formula: C12H14N2O2S2
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide - 1152913-55-7](/images/structure/VC3377253.png)
Specification
CAS No. | 1152913-55-7 |
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Molecular Formula | C12H14N2O2S2 |
Molecular Weight | 282.4 g/mol |
IUPAC Name | N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C12H14N2O2S2/c1-9(13)10-5-2-3-6-11(10)14-18(15,16)12-7-4-8-17-12/h2-9,14H,13H2,1H3 |
Standard InChI Key | PLRJWGSFMWJQHU-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2)N |
Canonical SMILES | CC(C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2)N |
Introduction
Chemical Identity and Basic Properties
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide is identified by the CAS registry number 1152913-55-7 and features a molecular formula of C12H14N2O2S2 . The compound has a calculated molar mass of 282.38 g/mol, making it a medium-sized organic molecule . This sulfonamide derivative belongs to the broader class of thiophene-containing compounds, which are characterized by the presence of a five-membered aromatic heterocycle containing a sulfur atom.
Structural Features
The structural composition of N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide can be understood by examining its key functional groups:
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A thiophene ring (five-membered aromatic heterocycle with sulfur)
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A sulfonamide linkage (-SO2NH-)
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A phenyl ring with an aminoethyl substituent at the ortho position
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A chiral center at the aminoethyl carbon
The presence of both the sulfonamide group and the primary amine functionality gives this compound interesting chemical properties, potentially including hydrogen bonding capabilities and acid-base characteristics.
Physical Data and Properties
Table 1: Physical and Chemical Properties of N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide
Property | Value | Source |
---|---|---|
CAS Number | 1152913-55-7 | |
Molecular Formula | C12H14N2O2S2 | |
Molecular Weight | 282.38 g/mol | |
Appearance | Solid (inferred based on structure) | - |
Purity (Commercial) | Minimum 95% |
Structural Comparison with Related Compounds
Understanding N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide requires comparison with structurally related compounds to highlight its distinctive features.
Comparative Analysis
Table 2: Comparison of N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide with Related Compounds
This structural comparison reveals the unique positioning of functional groups in N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide. While structurally related to other thiophene sulfonamides, the specific aminoethyl substitution pattern on the phenyl ring distinguishes it from its analogs.
Analytical Characterization
Identification Methods
Standard analytical techniques suitable for characterizing N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
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Elemental analysis
These methods are essential for confirming the identity, purity, and structural features of the compound, particularly important when it is to be used in chemical research or pharmaceutical development.
Chiral Analysis
Given the presence of a stereogenic center in the aminoethyl group, chiral analysis techniques such as:
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Chiral HPLC
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Polarimetry
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Circular dichroism
Would be valuable for determining enantiomeric purity and absolute configuration.
Research Challenges and Future Directions
The limited information specific to N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide in the available literature suggests several areas for future research:
Synthesis Optimization
Development of efficient and stereoselective synthetic routes would be valuable, particularly methods that:
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Enable scalable production
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Provide high enantiomeric purity
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Utilize readily available starting materials
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Employ environmentally friendly processes
Structure-Activity Relationship Studies
Systematic modification of the core structure could yield valuable insights into:
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The role of the thiophene ring in biological activity
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The importance of the sulfonamide linkage
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The effect of substitution patterns on the phenyl ring
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The significance of the stereochemistry at the aminoethyl position
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